Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-
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Overview
Description
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-: is a bicyclic compound with a unique structure that includes a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Methyl esters.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and advanced materials due to its rigid bicyclic structure.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application, such as its role as an intermediate in organic synthesis or its incorporation into polymer structures.
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Comparison:
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel- is unique due to the presence of the methyl ester group, which influences its reactivity and solubility.
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- has multiple chlorine atoms, making it more reactive in certain substitution reactions.
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is often used in polymer synthesis due to its ability to form anhydride linkages.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m0/s1 |
InChI Key |
JYZKYCYHXBQTCY-FKSUSPILSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]([C@@H]1C(=O)O)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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